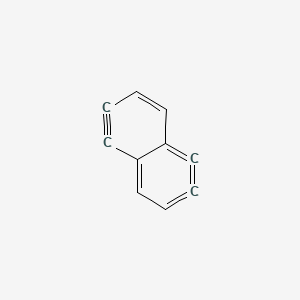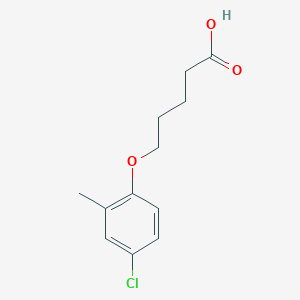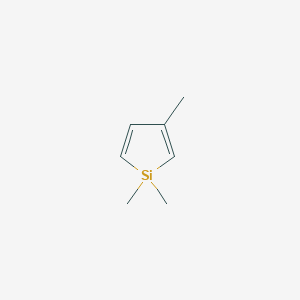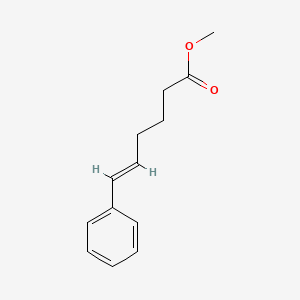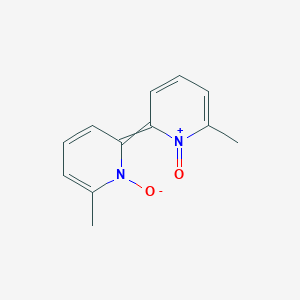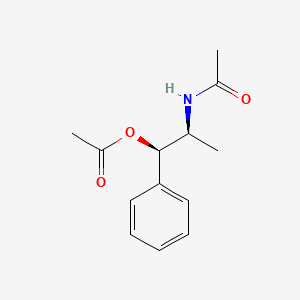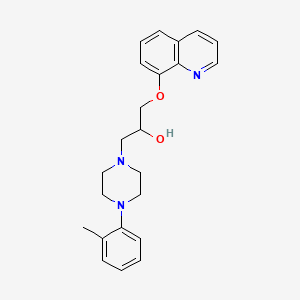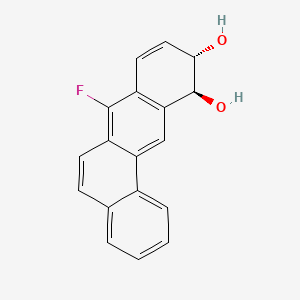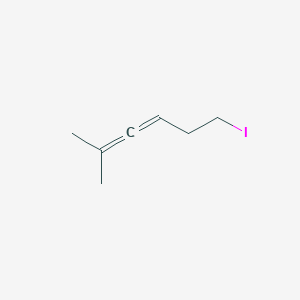
2,3-Hexadiene, 6-iodo-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Hexadiene, 6-iodo-2-methyl- is an organic compound characterized by the presence of a hexadiene backbone with an iodine atom attached to the sixth carbon and a methyl group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadiene, 6-iodo-2-methyl- can be achieved through several methods. One common approach involves the iodination of 2,3-hexadiene, where iodine is introduced to the sixth carbon position. This can be done using reagents such as iodine (I₂) in the presence of a catalyst like silver nitrate (AgNO₃) under controlled conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of 2,3-Hexadiene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
2,3-Hexadiene, 6-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The double bonds in the hexadiene backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Addition: Electrophiles such as bromine (Br₂) or hydrogen chloride (HCl) can add across the double bonds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Addition: Formation of dibromo or dichloro derivatives.
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
科学研究应用
2,3-Hexadiene, 6-iodo-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Hexadiene, 6-iodo-2-methyl- involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The double bonds in the hexadiene backbone can undergo electrophilic addition, leading to the formation of reactive intermediates that can further react with other molecules.
相似化合物的比较
Similar Compounds
2,3-Hexadiene, 2-methyl-: Lacks the iodine atom, resulting in different reactivity and applications.
1,3-Hexadiene: Has a different arrangement of double bonds, leading to distinct chemical properties.
2-Iodo-3-hexene: Similar in structure but with different positioning of the iodine atom.
Uniqueness
2,3-Hexadiene, 6-iodo-2-methyl- is unique due to the specific positioning of the iodine atom and the methyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both an iodine atom and a conjugated diene system makes it a versatile compound for various chemical transformations and research applications.
属性
CAS 编号 |
84672-43-5 |
|---|---|
分子式 |
C7H11I |
分子量 |
222.07 g/mol |
InChI |
InChI=1S/C7H11I/c1-7(2)5-3-4-6-8/h3H,4,6H2,1-2H3 |
InChI 键 |
QSRFOKIIKGJSRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=CCCI)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


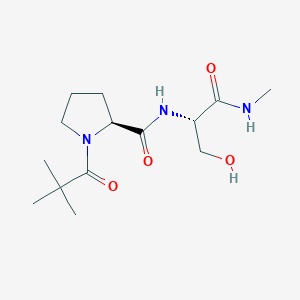
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
